
Tetrapropylenephenyl phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapropylenephenyl phenyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes a phenyl group and a tetrapropylenephenyl group connected via an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including tetrapropylenephenyl phenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag_2O) .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Análisis De Reacciones Químicas
Types of Reactions
Ethers, including tetrapropylenephenyl phenyl ether, are generally unreactive towards most reagents, making them excellent solvents. they can undergo cleavage reactions, particularly in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). These reactions typically proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether .
Common Reagents and Conditions
Acidic Cleavage: Ethers can be cleaved by strong acids such as HBr or HI, resulting in the formation of alcohols and alkyl halides.
Oxidation: Ethers can be oxidized under specific conditions, although this is less common due to their general stability.
Major Products
The major products of ether cleavage reactions are alcohols and alkyl halides. For example, the cleavage of this compound with HI would yield tetrapropylenephenol and phenyl iodide.
Aplicaciones Científicas De Investigación
Tetrapropylenephenyl phenyl ether has various applications in scientific research:
Chemistry: Used as a solvent in organic synthesis due to its stability and low reactivity.
Biology: Employed in the study of membrane proteins and other biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action for tetrapropylenephenyl phenyl ether primarily involves its role as a solvent. Its molecular structure allows it to dissolve a wide range of organic compounds, facilitating various chemical reactions. The oxygen atom in the ether linkage can engage in hydrogen bonding with other molecules, enhancing its solubilizing properties .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl ether: A simple ether with two ethyl groups.
Anisole (methyl phenyl ether): An ether with a methoxy group attached to a phenyl ring.
Tetrahydrofuran (THF): A cyclic ether commonly used as a solvent in organic chemistry.
Uniqueness
Tetrapropylenephenyl phenyl ether is unique due to its bulky tetrapropylenephenyl group, which imparts distinct physical and chemical properties compared to simpler ethers. This bulkiness can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other ethers might not be effective .
Propiedades
Número CAS |
68938-96-5 |
|---|---|
Fórmula molecular |
C24H34O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
3-phenoxy-1,2,4,5-tetrapropylbenzene |
InChI |
InChI=1S/C24H34O/c1-5-12-19-18-20(13-6-2)23(15-8-4)24(22(19)14-7-3)25-21-16-10-9-11-17-21/h9-11,16-18H,5-8,12-15H2,1-4H3 |
Clave InChI |
KAEACMXWFSEKLP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C(=C1CCC)OC2=CC=CC=C2)CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



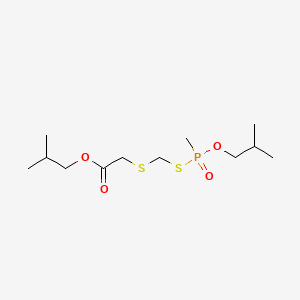


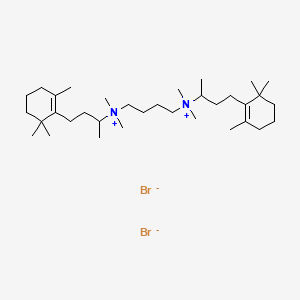
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
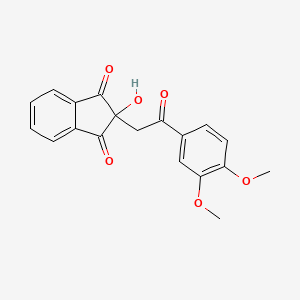

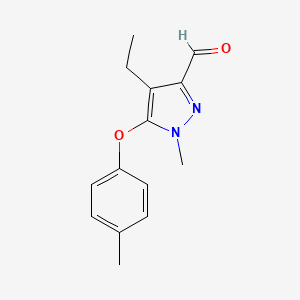


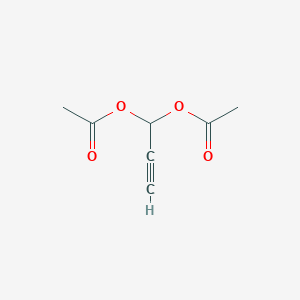

![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
